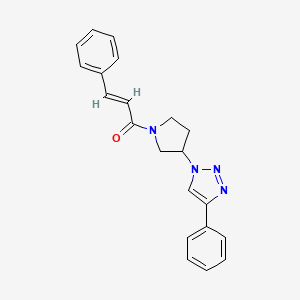

(E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-phenyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c26-21(12-11-17-7-3-1-4-8-17)24-14-13-19(15-24)25-16-20(22-23-25)18-9-5-2-6-10-18/h1-12,16,19H,13-15H2/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKXJDBTCLPYOW-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Formation of the Pyrrolidine Ring: This can be synthesized via a Mannich reaction or other cyclization methods.

Coupling of the Phenyl Groups: This step might involve Suzuki or Heck coupling reactions.

Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups or the triazole ring.

Reduction: Reduction reactions might target the double bonds or the triazole ring.

Substitution: Various substitution reactions can occur, especially on the phenyl rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce saturated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the significant applications of compounds containing the triazole moiety is their antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have been synthesized and evaluated for their activity against drug-resistant strains of Mycobacterium tuberculosis. In a study involving the synthesis of 14 triazole derivatives, several compounds demonstrated superior activity compared to the standard drug ethambutol, indicating that triazole-containing compounds could be promising candidates for developing new antimycobacterial agents .

Anticancer Properties

Triazole derivatives are also being explored for their anticancer potential. A study indicated that certain triazole compounds could inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death . The specific compound (E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one may exhibit similar properties due to its structural features that allow interaction with biological targets.

Materials Science

Coordination Chemistry

The triazole ring system is recognized for its ability to act as a ligand in coordination chemistry. Compounds like this compound can form stable complexes with metal ions, which are useful in catalysis and material synthesis. For example, triazole-based ligands have been utilized in dye-sensitized solar cells to enhance light absorption and improve energy conversion efficiency .

Polymeric Materials

In materials science, triazole-containing compounds are being investigated for their role in creating polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones can lead to materials with improved resistance to heat and degradation.

Agricultural Chemistry

Pesticidal Activity

Research has shown that triazole derivatives possess pesticidal properties. For instance, certain triazole compounds have demonstrated effectiveness against various agricultural pests and pathogens. The ability to inhibit fungal growth makes these compounds valuable in developing new fungicides . The specific compound discussed may contribute to this field by providing a scaffold for designing novel agrochemicals.

Case Studies

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine/Triazole Core

Compound A : (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one

- Key Differences : Replaces the triazole-pyrrolidine unit with a benzoyl-substituted pyrrole.

- Applications : Likely exhibits distinct photophysical properties due to the conjugated benzoyl-pyrrole system.

Compound B : (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one

- Key Differences: Features a nitro group on the triazole’s phenyl ring and a naphthyl group instead of phenyl on the enone.

- The naphthyl group improves hydrophobicity, which may enhance membrane permeability but reduce solubility.

Compound C : (2E)-3-(4-Fluoro-phenyl)-1-[5-methyl-1-(4-methyl-phenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

- Key Differences : Incorporates fluorine and methyl substituents on the aryl rings.

- Impact: Fluorine increases polarity and metabolic stability via C–F bond strength.

Halogen-Substituted Analogs

Compound D : (E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

- Key Differences : Replaces the triazole-pyrrolidine core with a pyrazole ring and includes a chloro substituent.

- The pyrazole ring offers a different hydrogen-bonding profile compared to triazole.

Compound E : (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

- Key Differences : Contains dichlorophenyl and methoxyphenyl groups.

- The methoxy group donates electrons, counterbalancing the electron-withdrawing enone.

Adamantane and Bulky Substituents

Compound F : (E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

- Key Differences : Substitutes pyrrolidine with adamantane, a rigid bicyclic hydrocarbon.

- Impact : Adamantane’s bulkiness may restrict conformational flexibility but improve stability against enzymatic degradation. This could enhance CNS penetration due to high lipophilicity.

Structural and Functional Analysis Table

Abbreviations : EW = Electron-withdrawing, ED = Electron-donating, PK/PD = Pharmacokinetics/Pharmacodynamics.

Research Findings and Implications

- Triazole vs. Pyrazole : Triazole-containing compounds (Target, B, C) generally exhibit stronger hydrogen-bonding capacity compared to pyrazole derivatives (D, E, F), which may improve target selectivity .

- Halogen Effects : Chlorine or fluorine substituents (C, D, E) enhance binding to hydrophobic pockets but may increase toxicity risks .

- Bulk and Rigidity : Adamantane (F) and naphthyl (B) groups improve metabolic stability but reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

The compound (E)-3-phenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic derivative featuring a triazole moiety and a pyrrolidine group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a phenyl group, a triazole ring, and a pyrrolidine substituent, which contribute to its potential biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For example, compounds similar to this compound have shown significant activity against various bacterial strains.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial effects of triazole derivatives:

- Compound A (similar structure) exhibited an MIC (Minimum Inhibitory Concentration) of 64 μg/mL against Staphylococcus aureus.

- Compound B demonstrated activity against E. coli with an MIC of 32 μg/mL.

These results suggest that the triazole moiety enhances the antibacterial efficacy of the compounds by inhibiting bacterial fatty acid biosynthesis via targeting the FabI enzyme .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Triazole derivatives have been reported to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

In vitro tests on human cancer cell lines revealed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-compound | A549 (lung cancer) | 15 |

| Control Compound | A549 | 50 |

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, likely due to its ability to interfere with the cell cycle and induce oxidative stress .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Pathways : The compound interacts with key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways and reactive oxygen species generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.